4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane
Overview
Description
4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane is a chemical compound characterized by its unique structure, which includes a chloromethyl group and a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane typically involves the reaction of 3-methylthiophene with chloromethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of phase transfer catalysts can also enhance the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of reactions, including:
Oxidation: The chloromethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a methylene group.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as ammonia (NH3) and methanol (CH3OH) can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane can be oxidized to form 4-(carboxymethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane.
Reduction: Reduction of the compound can yield 4-(methyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane.
Substitution: Substitution reactions can produce various derivatives, such as 4-(aminomethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane and 4-(methoxymethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane can be used to study enzyme mechanisms and as a probe in biochemical assays.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile candidate for drug design.
Industry: In industry, this compound can be used in the production of materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane exerts its effects depends on the specific application. For example, in medicinal chemistry, the compound may interact with biological targets through binding to enzymes or receptors, leading to a biological response.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors, triggering signal transduction pathways that result in physiological effects.
Comparison with Similar Compounds
4-(Chloromethyl)benzoic acid: This compound shares the chloromethyl group but has a different aromatic ring structure.
1,3-Dioxolane derivatives: Other derivatives of 1,3-dioxolane with different substituents on the ring.
Uniqueness: 4-(Chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane is unique due to its combination of the chloromethyl group and the 1,3-dioxolane ring, which provides distinct chemical properties and reactivity compared to similar compounds.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and application.
Properties
IUPAC Name |
4-(chloromethyl)-2-(3-methylthiophen-2-yl)-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-6-2-3-13-8(6)9-11-5-7(4-10)12-9/h2-3,7,9H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRIQLYZLSTRKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C2OCC(O2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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